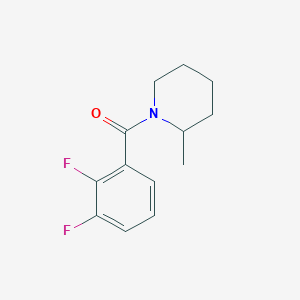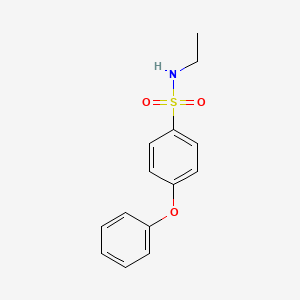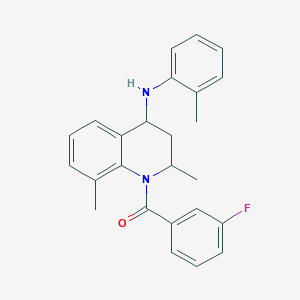![molecular formula C13H15N3O4 B5120506 4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5120506.png)
4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, commonly known as HPMAQ, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. HPMAQ belongs to the quinolone family and has a nitro group and an aminoalkyl side chain attached to the quinoline ring.
Mécanisme D'action
The mechanism of action of HPMAQ is not fully understood. However, it is believed that HPMAQ exerts its biological activity by interacting with DNA and inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of topoisomerase II leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
HPMAQ has been shown to induce DNA damage, activate apoptosis, and inhibit cell proliferation in cancer cells. In addition, HPMAQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. HPMAQ has also been studied for its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HPMAQ in lab experiments is its high potency and selectivity towards cancer cells. HPMAQ has been shown to be effective against various cancer cell lines at low concentrations. However, one limitation of using HPMAQ is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
For HPMAQ research include improving its solubility and pharmacokinetics, developing new derivatives with improved anticancer and antibacterial activity, and exploring its potential as a therapeutic agent for other diseases such as viral infections and autoimmune disorders. In addition, further studies are needed to fully understand the mechanism of action of HPMAQ and its interaction with DNA and topoisomerase II.
Méthodes De Synthèse
The synthesis of HPMAQ involves the reaction of 4-chloro-1-methylquinolin-2(1H)-one with 3-hydroxypropylamine and sodium nitrite in the presence of hydrochloric acid. The reaction proceeds through a diazotization reaction followed by a nucleophilic substitution reaction. The yield of HPMAQ can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reagents.
Applications De Recherche Scientifique
HPMAQ has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. HPMAQ exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, HPMAQ has also been studied for its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
IUPAC Name |
4-(3-hydroxypropylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-15-10-6-3-2-5-9(10)11(14-7-4-8-17)12(13(15)18)16(19)20/h2-3,5-6,14,17H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJGUCHNCOITRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B5120425.png)


![2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120460.png)
![2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5120462.png)


![N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5120488.png)

![N-benzyl-1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5120503.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)
![1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B5120516.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-hydroxy-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,2,3,4-tetrahydro-3-pyridinecarboxamide](/img/structure/B5120520.png)
